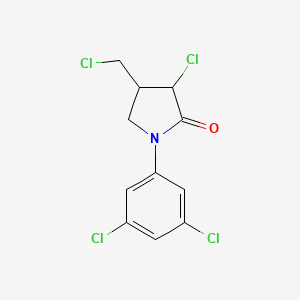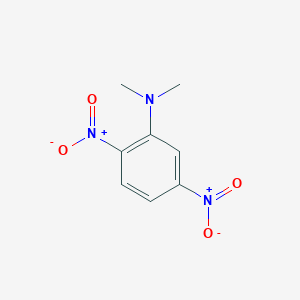
Benzenamine, N,N-dimethyl-2,5-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-dimethyl-2,5-dinitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitro groups (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-2,5-dinitro- typically involves the nitration of N,N-dimethylaniline. The process begins with the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-dimethyl-2,5-dinitro- follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-dimethyl-2,5-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Major Products Formed
Reduction: Formation of N,N-dimethyl-2,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of N,N-dimethyl-2,5-dinitrobenzene N-oxide.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-dimethyl-2,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-dimethyl-2,5-dinitro- involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with target proteins and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 2,5-dimethyl-: Contains methyl groups instead of nitro groups, resulting in different chemical properties.
Benzenamine, 2-methyl-3,5-dinitro-: Similar structure but with a methyl group at the 2 position, affecting its reactivity and applications.
Uniqueness
Benzenamine, N,N-dimethyl-2,5-dinitro- is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
61149-61-9 |
|---|---|
Molekularformel |
C8H9N3O4 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
N,N-dimethyl-2,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)8-5-6(10(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3 |
InChI-Schlüssel |
KNSCTIUPHKHFTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
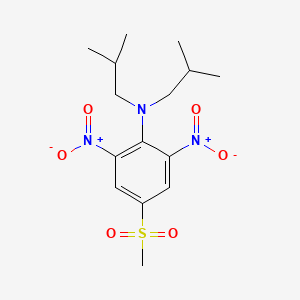
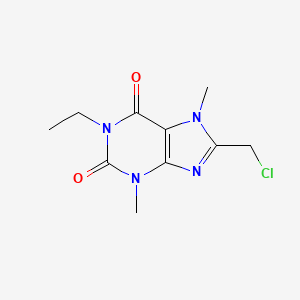
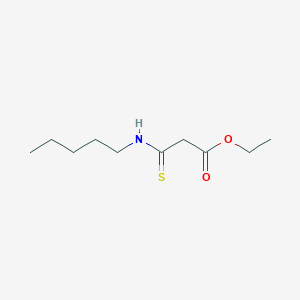
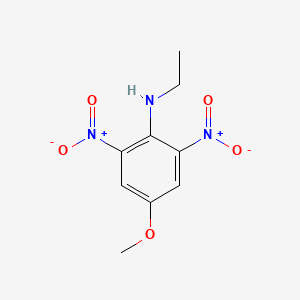
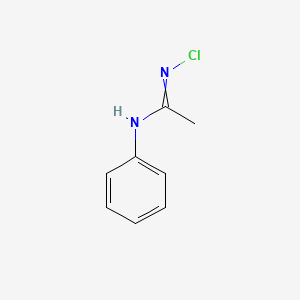
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
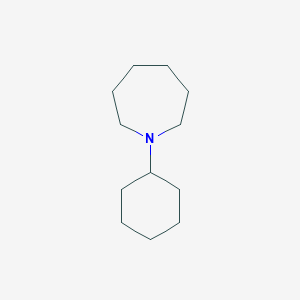

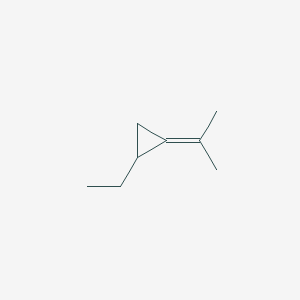
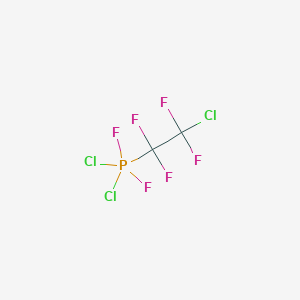
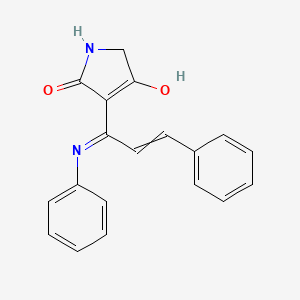
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
